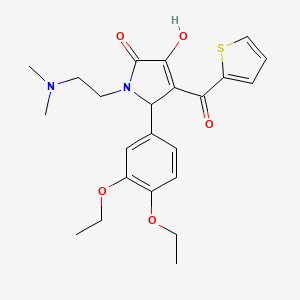![molecular formula C16H23NO4 B2503814 Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate CAS No. 2377004-32-3](/img/structure/B2503814.png)
Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carboxylate derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of tert-butyl carboxylate derivatives is a topic of interest in several studies. For instance, an improved synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a high yield and enantiomeric excess . Similarly, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine demonstrates the use of Boc protection and amidation steps, which are common in the synthesis of tert-butyl carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of tert-butyl carboxylate derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined by X-ray crystallographic analysis, revealing the presence of aromatic π-stacking interactions and hydrogen bonding . Similarly, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carboxylate derivatives is diverse. For instance, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative resulted in high diastereoselectivities, producing important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate involved reactions such as displacement, acylation, and Wittig cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives can be inferred from their molecular structures and the nature of their substituents. For example, the presence of tert-butyl groups typically increases the steric bulk, which can influence the reactivity and solubility of the compounds. The hyperpolarizability of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate suggests potential for nonlinear optical properties . Additionally, the biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed moderate anthelmintic activity, indicating the potential medicinal applications of these derivatives .
科学的研究の応用
Unusual Synthesis and Structure of Sterically Hindered Cyclohexadienes
The paper by Komissarov et al. (1991) discusses the unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes derived from 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol. The study highlights how the structural features of these compounds contribute to their thermochromic properties, an aspect that could be vital for various scientific applications (Komissarov et al., 1991).
作用機序
Target of action
The compound “Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate” is a type of tertiary butyl ester . Tertiary butyl esters are widely used in synthetic organic chemistry
Mode of action
Tertiary butyl esters are generally known for their reactivity and are often used in chemical transformations .
特性
IUPAC Name |
tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-8-9-20-11-13(17)10-12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQLGJFIPZFJB-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

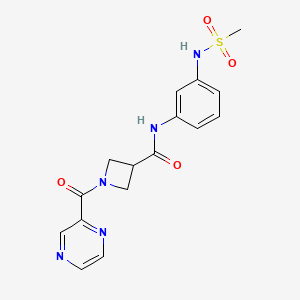
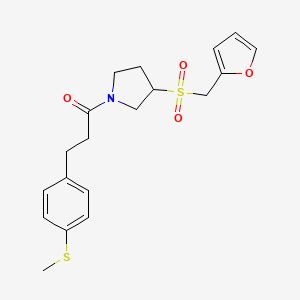
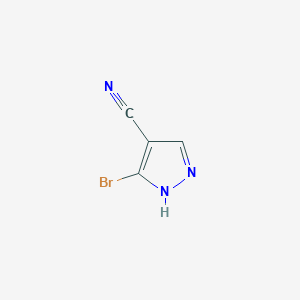
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)
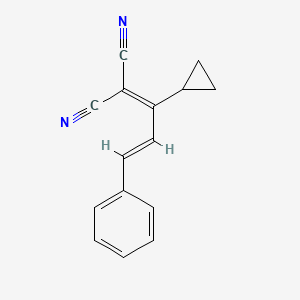
![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)
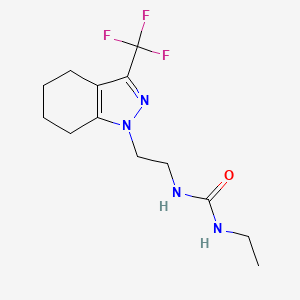
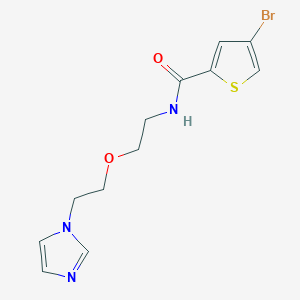

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
